Cas no 104514-85-4 (4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one)
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Thiazolone,4-(1-methylethyl)-
- 2(3H)-Thiazolone, 4-(1-methylethyl)-
- 4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one
- CS-0232120
- starbld0036710
- 104514-85-4
- EN300-1263251
- Z409413334
- 4-propan-2-yl-3H-1,3-thiazol-2-one
- SCHEMBL10197109
- AKOS009429730
- 4-Isopropylthiazol-2(3H)-one
- SCHEMBL1755734
-
- Inchi: 1S/C6H9NOS/c1-4(2)5-3-9-6(8)7-5/h3-4H,1-2H3,(H,7,8)
- InChI Key: CKYDGOQJQRJZIG-UHFFFAOYSA-N
- SMILES: S1C(NC(=C1)C(C)C)=O
Computed Properties
- Exact Mass: 143.04057
- Monoisotopic Mass: 143.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 33.12
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1263251-0.05g |
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one |
104514-85-4 | 95% | 0.05g |
$88.0 | 2023-07-09 | |
| Enamine | EN300-1263251-0.1g |
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one |
104514-85-4 | 95% | 0.1g |
$132.0 | 2023-07-09 | |
| Enamine | EN300-1263251-0.25g |
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one |
104514-85-4 | 95% | 0.25g |
$188.0 | 2023-07-09 | |
| Enamine | EN300-1263251-0.5g |
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one |
104514-85-4 | 95% | 0.5g |
$353.0 | 2023-07-09 | |
| Enamine | EN300-1263251-1.0g |
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one |
104514-85-4 | 95% | 1.0g |
$470.0 | 2023-07-09 | |
| Enamine | EN300-1263251-2.5g |
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one |
104514-85-4 | 95% | 2.5g |
$923.0 | 2023-07-09 | |
| Enamine | EN300-1263251-5.0g |
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one |
104514-85-4 | 95% | 5.0g |
$1364.0 | 2023-07-09 | |
| Enamine | EN300-1263251-10.0g |
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one |
104514-85-4 | 95% | 10.0g |
$2024.0 | 2023-07-09 | |
| Enamine | EN300-3206425-50mg |
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one |
104514-85-4 | 95.0% | 50mg |
$88.0 | 2023-10-02 | |
| Enamine | EN300-3206425-100mg |
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one |
104514-85-4 | 95.0% | 100mg |
$132.0 | 2023-10-02 |
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one
Chemical Profile of 4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one (CAS No. 104514-85-4)
4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one, identified by its Chemical Abstracts Service (CAS) number 104514-85-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivative class, a structural motif widely recognized for its biological activity and pharmacological potential. The presence of a propyl group at the 4-position and the characteristic thiazole ring system imparts unique chemical and biological properties, making it a subject of extensive investigation in drug discovery and development.
The molecular structure of 4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one consists of a five-membered ring containing sulfur and nitrogen atoms, fused with a six-membered cyclohexane ring. This framework is further functionalized by the introduction of a propyl substituent at the 4-position, which influences its electronic properties and reactivity. The compound’s solubility profile, stability under various conditions, and interaction with biological targets are all critical factors that determine its suitability for pharmaceutical applications.
In recent years, there has been growing interest in thiazole derivatives due to their diverse biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of atoms in 4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one contributes to its potential as a lead compound in the synthesis of novel therapeutic agents. Researchers have explored its derivatives to enhance potency and selectivity against various disease targets.
One of the most compelling aspects of 4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one is its role in the development of small-molecule inhibitors. Studies have demonstrated that modifications to the thiazole core can significantly alter binding affinity to protein targets. For instance, recent computational studies have identified that subtle changes in the propyl group’s conformation can enhance interactions with enzymes involved in metabolic pathways relevant to cancer progression. This insight has paved the way for structure-based drug design approaches.
The synthesis of 4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as transition metal-catalyzed coupling reactions and asymmetric synthesis have been particularly useful in constructing complex thiazole derivatives efficiently. These advancements have enabled researchers to explore a broader spectrum of analogs with tailored biological activities.
From a medicinal chemistry perspective, 4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one serves as a valuable scaffold for generating novel drug candidates. Its core structure can be modified through functional group interconversions or by introducing additional heterocyclic rings to improve pharmacokinetic properties. The compound’s ability to modulate enzyme activity has been particularly intriguing for targeting diseases such as diabetes and neurodegenerative disorders. Preclinical studies have shown promising results when tested against animal models.
The pharmacological evaluation of 4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one has revealed several interesting interactions with biological systems. Its derivatives have been found to inhibit key enzymes such as kinases and proteases that play critical roles in cellular signaling pathways. By disrupting these pathways, thiazole-based compounds can induce apoptosis or arrest cell proliferation in cancerous cells without affecting healthy tissues significantly. This selectivity is a crucial factor in developing safer therapeutic agents.
Recent breakthroughs in high-throughput screening (HTS) technologies have accelerated the discovery process for compounds like 4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one. Automated platforms allow researchers to test thousands of molecules against disease-relevant targets rapidly. This approach has led to the identification of novel scaffolds with improved pharmacological profiles. The integration of machine learning algorithms into HTS data analysis has further enhanced the efficiency of hit identification and optimization.
The environmental impact of synthesizing 4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one is another important consideration in modern drug development. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during production processes. Solvent-free reactions and catalytic methods have been explored as alternatives to traditional synthetic routes. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.
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